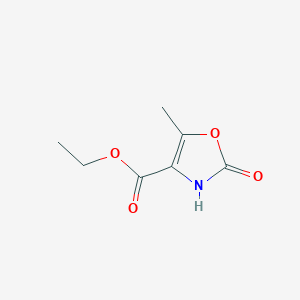

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate

Description

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate (CAS: 874827-32-4) is a heterocyclic ester featuring a partially saturated oxazole ring (2,3-dihydrooxazole) with a methyl substituent at the 5-position and an ethoxycarbonyl group at the 4-position . This compound is commercially available with 97% purity and is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals . Its molecular formula is C₇H₉NO₄, with a molecular weight of 185.16 g/mol .

Properties

IUPAC Name |

ethyl 5-methyl-2-oxo-3H-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)12-7(10)8-5/h3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJUSFMTOGLAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of this compound using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical processes and applications.

Scientific Research Applications

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate has found applications in several scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It has been explored for its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate (HI-1358)

- Structure : Lacks the 5-methyl group.

- Applications: Used in synthesizing non-methylated analogs for structure-activity relationship (SAR) studies .

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (QY-5286)

- Structure : Benzoxazole ring fused with a benzene ring.

- Properties : Higher molecular weight (223.21 g/mol ) due to the aromatic extension, enhancing π-π stacking interactions and thermal stability .

- Applications : Explored in materials science for luminescent compounds .

Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate (QZ-2393)

Substituent Variations

Ethyl 3-phenylisoxazole-5-carboxylate (QJ-7404)

- Structure : Phenyl group at the 3-position of an isoxazole ring.

- Properties : Increased lipophilicity (logP ~2.5) compared to the 5-methyl oxazole derivative (logP ~1.2), favoring membrane permeability in drug design .

Ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-5-thiocyanatohexanoate

Comparative Data Table

Research Findings and Key Differences

- Electronic Effects: The 5-methyl group in the target compound reduces ring strain in the dihydrooxazole system compared to non-methylated analogs, stabilizing the molecule during reactions .

- Solubility : The dihydrooxazole core exhibits higher water solubility (~15 mg/mL) than fully aromatic oxazoles (~5 mg/mL) due to polar 2-oxo and ester groups .

- Biological Activity : Thiocyanate-containing derivatives (e.g., ) show enhanced bioactivity against microbial targets compared to the parent compound .

Biological Activity

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHNO and a molecular weight of 157.13 g/mol. The synthesis of this compound typically involves the reaction of ethyl chloroformate with appropriate amino precursors under controlled conditions. This process can yield high purity products suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxazole ring structure allows it to participate in biochemical pathways, potentially modulating enzyme activity and influencing metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of Gram-positive bacteria at low concentrations, suggesting potential as an antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound could trigger apoptosis in human cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction. Dosing at IC50 values led to significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.